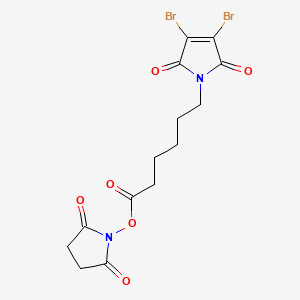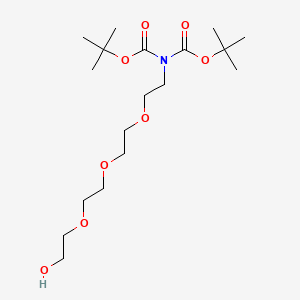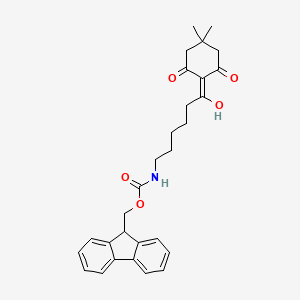
Mal(Br2)-Aca-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal(Br2)-Aca-OSu is a synthetic compound that combines a maleimide group, a dibrominated acetyl group, and an N-hydroxysuccinimide ester. This compound is often used in bioconjugation and chemical biology for its ability to form stable linkages with thiol groups on proteins and other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal(Br2)-Aca-OSu typically involves multiple steps:
Bromination of Acetyl Group: The acetyl group is brominated using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination.
Formation of Maleimide Group: The maleimide group is synthesized through the reaction of maleic anhydride with ammonia or primary amines, followed by dehydration.
Coupling with N-Hydroxysuccinimide: The final step involves coupling the dibrominated acetyl group and the maleimide group with N-hydroxysuccinimide (OSu) using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromine sources and large reactors.
Efficient purification: Employing techniques like recrystallization and chromatography to ensure high purity.
Automated synthesis: Utilizing automated systems to control reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Mal(Br2)-Aca-OSu undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol groups.
Hydrolysis: The N-hydroxysuccinimide ester can hydrolyze in the presence of water.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in polar solvents.
Addition: Thiol-containing compounds in aqueous or organic solvents.
Hydrolysis: Aqueous conditions with mild acids or bases.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of stable thioether linkages.
Hydrolysis: Formation of maleimide-acetyl derivatives and N-hydroxysuccinimide.
Wissenschaftliche Forschungsanwendungen
Mal(Br2)-Aca-OSu is widely used in scientific research:
Bioconjugation: For labeling proteins and peptides with fluorescent dyes or other tags.
Drug Delivery: As a linker in drug conjugates for targeted delivery.
Protein Engineering: For site-specific modification of proteins.
Chemical Biology: In studying protein-protein interactions and cellular processes.
Wirkmechanismus
The mechanism of action of Mal(Br2)-Aca-OSu involves:
Thiol Reactivity: The maleimide group reacts with thiol groups on proteins to form stable thioether bonds.
Bromine Reactivity: The bromine atoms can undergo substitution reactions, allowing further functionalization.
N-Hydroxysuccinimide Ester Reactivity: Facilitates the formation of amide bonds with primary amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-Aca-OSu: Lacks the bromine atoms, making it less reactive in substitution reactions.
Mal(Cl2)-Aca-OSu: Contains chlorine instead of bromine, which affects its reactivity and stability.
Mal(Br2)-Aca-NHS: Uses N-hydroxysuccinimide instead of N-hydroxysuccinimide ester, altering its hydrolysis rate.
Uniqueness
Mal(Br2)-Aca-OSu is unique due to its:
Enhanced Reactivity: The presence of bromine atoms increases its reactivity in substitution reactions.
Versatility: Combines multiple reactive groups, making it suitable for diverse applications in bioconjugation and chemical biology.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O6/c15-11-12(16)14(23)17(13(11)22)7-3-1-2-4-10(21)24-18-8(19)5-6-9(18)20/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDBTBEBDUMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C(=C(C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














